1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one
Description
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 2-(difluoromethoxy)-5-(difluoromethyl)phenyl group. Its molecular formula is C₁₁H₁₀ClF₄O₂, with a molecular weight of 302.64 g/mol (calculated). The presence of two difluorinated groups—difluoromethoxy (–OCHF₂) and difluoromethyl (–CHF₂)—imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C11H9ClF4O2 |
|---|---|
Molecular Weight |
284.63 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-5-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9ClF4O2/c1-5(17)9(12)7-4-6(10(13)14)2-3-8(7)18-11(15)16/h2-4,9-11H,1H3 |
InChI Key |
OLJFLVGQXPYEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one generally involves multi-step organic transformations starting from appropriately substituted phenyl precursors. The key steps include:
- Introduction of difluoromethoxy (–OCF₂H) and difluoromethyl (–CF₂H) groups onto the aromatic ring.
- Formation of the propan-2-one side chain bearing a chloro substituent at the alpha position.
- Control of regioselectivity to ensure substitution at the 2- and 5-positions of the phenyl ring.
Stepwise Synthetic Route
A representative synthetic route can be outlined as follows:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Aromatic substitution | 2-Hydroxy-5-(difluoromethyl)phenyl derivative | Difluoromethylation reagents (e.g., Selectfluor, DAST) | 2-(Difluoromethoxy)-5-(difluoromethyl)phenol |
| 2 | Protection/Activation | 2-(Difluoromethoxy)-5-(difluoromethyl)phenol | Conversion to phenyl halide or triflate | Activated aromatic intermediate |
| 3 | Friedel-Crafts acylation | Activated aromatic intermediate | Chloroacetone or equivalent acyl chloride | 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one |
This approach leverages the selective difluoromethylation and difluoromethoxylation of the phenyl ring prior to acylation to install the propan-2-one moiety with a chloro substituent at the alpha carbon.
Example Procedure from Literature
While direct literature on this exact compound is limited, closely related synthetic procedures for analogous compounds provide a reliable framework. For instance, the synthesis of 1-chloro-1-(2-(difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one involves:
- Preparation of the substituted phenyl precursor with difluoromethyl and trifluoromethylthio groups.
- Subsequent Friedel-Crafts acylation with chloroacetone derivatives to introduce the propan-2-one moiety bearing the chloro substituent.
By analogy, replacing the trifluoromethylthio group with difluoromethoxy can be achieved via nucleophilic aromatic substitution or transition-metal catalyzed coupling reactions using difluoromethoxy sources.
Catalytic Fluorination Techniques
Catalytic fluorination is a crucial step for introducing difluoromethyl and difluoromethoxy groups. Common methods include:
- Use of Selectfluor or N-fluorobenzenesulfonimide (NFSI) as electrophilic fluorinating agents.
- Hydrofluoric acid catalysis in the presence of 1,1,1-trichloroethane derivatives for selective fluorination under controlled temperature and pressure.
These methods ensure high regioselectivity and yield of fluorinated substituents on aromatic rings.
Analytical Data and Research Results
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR are essential for confirming the presence and position of difluoromethoxy and difluoromethyl groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with the compound's formula.
- High-Performance Liquid Chromatography (HPLC): Used to verify chemical purity (>95%) of the final product.
Representative Data Table for Related Compounds
Summary of Key Preparation Considerations
| Aspect | Details |
|---|---|
| Starting materials | Substituted phenols or halogenated aromatics with difluoromethyl and difluoromethoxy groups |
| Fluorination methods | Electrophilic fluorination with Selectfluor, HF catalysis, or nucleophilic substitution |
| Acylation technique | Friedel-Crafts acylation using chloroacetone or related acyl chlorides |
| Reaction conditions | Low temperature (-70 °C to 0 °C) for selective fluorination and acylation |
| Purification | Silica gel chromatography, HPLC for purity confirmation |
| Analytical validation | NMR (^1H, ^13C, ^19F), HRMS, HPLC |
The preparation of 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one involves sophisticated multi-step synthesis focusing on selective fluorination and Friedel-Crafts acylation. The key challenges lie in the regioselective introduction of difluoromethoxy and difluoromethyl groups and maintaining the integrity of the chloro substituent on the propan-2-one side chain. The combination of catalytic fluorination techniques and classical aromatic substitution reactions, supported by thorough analytical characterization, enables the efficient synthesis of this compound for further research applications.
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound belongs to a class of halogenated arylpropanones. Key structural analogs include variations in halogenation, fluorinated substituents, and aromatic ring modifications. Below is a comparative analysis:
Substituent Variations and Molecular Properties
Impact of Fluorination on Key Properties
- Bioavailability: Fluorine’s electronegativity reduces basicity of adjacent amines and enhances membrane permeability . The target compound’s –OCHF₂ group improves solubility compared to non-fluorinated analogs like ’s compound.
- Metabolic Stability : Difluoromethyl (–CHF₂) resists oxidative degradation better than –CH₃ or –SCH₃ groups (e.g., ’s compound) .
Crystallographic Analysis
- X-ray diffraction (e.g., SHELX programs, ) confirms planar aromatic rings and tetrahedral geometry at the ketone carbon in analogs like ’s compound .
Pharmaceutical Relevance
- Fluorinated ketones are protease inhibitors due to their electrophilic carbonyl groups. The target compound’s –CHF₂ group may mimic transition states in enzyme catalysis .
- Compared to ’s –SCF₃ analog, the target’s –OCHF₂ group offers better hydrolytic stability, reducing off-target interactions.
Limitations and Challenges
- Synthetic Complexity : Introducing multiple fluorinated groups requires stringent conditions, increasing production costs.
- Toxicity : High fluorine content may raise concerns about bioaccumulation, necessitating further ADME studies.
Biological Activity
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one is a fluorinated organic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique molecular structure, which includes a chloro group and difluorinated substituents, enhances its biological activity and lipophilicity, making it a candidate for further research in therapeutic contexts.
- Molecular Formula : C₁₁H₉ClF₄O₂
- Molecular Weight : 284.63 g/mol
- CAS Number : 1804133-82-1
The compound's structure is characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a phenyl ring, which significantly influence its reactivity and biological interactions .
Research indicates that the biological activity of this compound is primarily due to its ability to interact with specific biomolecular targets. The difluoromethyl and difluoromethoxy groups enhance binding affinity, potentially leading to enzyme inhibition or receptor modulation. This electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting essential biological pathways.
Antimicrobial and Anticancer Properties
The compound has shown promise in antimicrobial and anticancer research. Its structural features suggest that it may inhibit key enzymes involved in metabolic pathways critical for the survival of cancer cells. For instance, fluorinated compounds have been noted for their potent cytotoxic effects against various cancer types, including glioblastoma multiforme (GBM), by inhibiting glycolysis—an essential metabolic pathway upregulated in aggressive cancers .
Case Studies
- Inhibition of Glycolysis : A study involving halogenated analogs of 2-deoxy-D-glucose demonstrated that fluorinated derivatives could effectively inhibit hexokinase activity, a key enzyme in glycolysis. The modified compounds exhibited lower IC₅₀ values, indicating enhanced cytotoxicity under hypoxic conditions typical of tumor microenvironments .
- Enzymatic Assays : Enzymatic assays have confirmed that compounds similar to 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one are more effective inhibitors than traditional agents like 2-DG, suggesting their potential as more effective therapeutic agents against glycolytic tumors .
Comparative Analysis
The following table summarizes the biological activities of various structurally related compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one | Contains difluoromethoxy and difluoromethyl groups | Potentially high binding affinity and enzyme inhibition |
| 1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one | Additional chlorine atom | Altered reactivity; potential for different biological effects |
| 1-Chloro-1-(5-fluoro-2-methoxyphenyl)propan-2-one | Fluoro group instead of difluoromethyl | Variability in lipophilicity and bioavailability |
Q & A
Basic: What synthetic methodologies are effective for introducing difluoromethoxy and difluoromethyl groups into aromatic systems during the synthesis of this compound?
Methodological Answer:
The introduction of difluoromethoxy (-OCF₂H) and difluoromethyl (-CF₂H) groups typically involves nucleophilic fluorination or halogen-exchange reactions. For example, describes the synthesis of structurally related fluorinated compounds using 2-chloro-1-(2,4-difluorophenyl)ethan-1-one as a precursor. Key steps include:
- Nucleophilic substitution with fluorinating agents (e.g., DAST or Deoxo-Fluor) to replace chlorine or hydroxyl groups.
- Electrophilic aromatic substitution using difluorocarbene intermediates generated from reagents like TMSCF₃.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) with pre-fluorinated boronic acids.
Reaction optimization may involve temperature control (-78°C to room temperature) and anhydrous conditions to prevent hydrolysis .
Advanced: How can conflicting crystallographic data between theoretical (DFT) and experimental bond lengths be resolved during structural determination?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., thermal motion) or incomplete modeling of electron density. To resolve these:
- Use SHELXL (as in ) for refinement with anisotropic displacement parameters to account for thermal motion.
- Compare Hirshfeld surface analysis with DFT-optimized geometries to identify steric or electronic distortions.
- Validate via residual density maps to detect unmodeled solvent or disorder. For example, C-F bond lengths in difluoromethoxy groups may deviate by <0.02 Å; iterative refinement can reconcile this .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound post-synthesis?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Assign signals for the propan-2-one carbonyl (δ ~200-210 ppm in ¹³C), difluoromethoxy (δ ~120 ppm in ¹⁹F), and aromatic protons (δ ~6.5-7.5 ppm in ¹H). highlights coupling patterns (e.g., vicinal F-F coupling).
- HRMS : Confirm molecular weight (e.g., [M+H]+ with <2 ppm error).
- IR Spectroscopy : Identify ketone C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1100-1250 cm⁻¹) .
Advanced: What strategies mitigate competing side reactions during Friedel-Crafts acylation of halogenated aryl substrates?
Methodological Answer:
Halogenated aromatics often exhibit reduced reactivity due to electron-withdrawing effects. Strategies include:
- Lewis acid optimization : Use AlCl₃ or FeCl₃ at substoichiometric ratios to minimize over-acylation.
- Protecting groups : Temporarily block reactive sites (e.g., -CF₃) with trimethylsilyl groups.
- Microwave-assisted synthesis : Shorten reaction time to suppress decomposition (e.g., 10 min at 100°C vs. 24 h conventional).
demonstrates successful acylation of a dichlorofluorophenyl substrate under controlled chloroform/bromine conditions .
Basic: How does the electronic environment of the difluoromethoxy group influence the reactivity of the propan-2-one moiety?
Methodological Answer:
The difluoromethoxy group is electron-withdrawing (-I effect), increasing the electrophilicity of the ketone carbonyl. This enhances susceptibility to:
- Nucleophilic attack (e.g., Grignard reagents or hydride reductions).
- Enolate formation under basic conditions (e.g., LDA/THF at -78°C).
In , similar electron-deficient ketones underwent nucleophilic substitution with pyrimidine derivatives, yielding 59% product .
Advanced: What computational methods predict regioselectivity in electrophilic substitution on the difluoromethoxy-substituted benzene ring?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices (ƒ⁺/ƒ⁻) to identify nucleophilic/electrophilic sites.
- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions directing substitution.
- Molecular Electrostatic Potential (MEP) maps : Visualize electron-rich regions (e.g., para to electron-withdrawing groups).
’s NMR data corroborates computational predictions of meta-substitution dominance in fluorinated aryl systems .
Basic: What are optimal recrystallization conditions for high-purity crystals suitable for X-ray diffraction?
Methodological Answer:
- Solvent selection : Use acetone or chloroform (as in ) for slow evaporation.
- Gradient cooling : Reduce temperature from 50°C to 4°C over 24 h to minimize defects.
- Seeding : Introduce microcrystals to promote uniform growth.
For halogenated ketones, avoid protic solvents (e.g., methanol) to prevent solvate formation .
Advanced: How can dynamic NMR study rotational barriers around the aryl-ketone bond?
Methodological Answer:
- Variable-temperature (VT) NMR : Monitor signal coalescence (e.g., ¹H signals of methyl groups on the ketone).
- Eyring analysis : Calculate activation energy (ΔG‡) from line-shape changes (e.g., 60–120°C range).
- DFT-MD simulations : Model rotational pathways and compare with experimental ΔG‡.
’s crystallography tools (SHELXL) can validate torsional angles from NMR-derived barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
